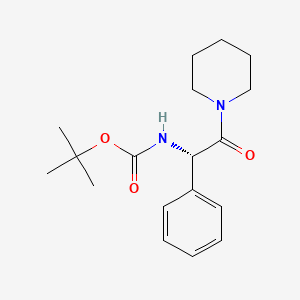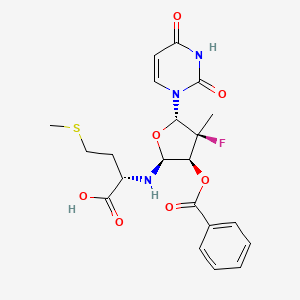
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoyloxy group, a dihydropyrimidinyl moiety, and a methionine residue, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine typically involves multi-step organic synthesis. Key steps may include:
- Formation of the tetrahydrofuran ring.
- Introduction of the benzoyloxy group.
- Incorporation of the dihydropyrimidinyl moiety.
- Attachment of the methionine residue.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of cost-effective reagents.
- Optimization of reaction conditions (temperature, pressure, solvents).
- Implementation of purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methionine residue.
Reduction: Reduction of the dihydropyrimidinyl moiety.
Substitution: Nucleophilic substitution reactions involving the benzoyloxy group.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methionine residue could yield sulfoxides or sulfones.
科学的研究の応用
Chemistry
In chemistry, ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: Binding to active sites of enzymes and inhibiting their activity.
Interaction with nucleic acids: Binding to DNA or RNA and affecting their function.
Modulation of signaling pathways: Interacting with cellular receptors and modulating signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds may include other tetrahydrofuran derivatives, benzoyloxy-containing molecules, and dihydropyrimidinyl compounds.
Uniqueness
The uniqueness of ((2S,3S,4S,5S)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)-L-methionine lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C21H24FN3O7S |
|---|---|
分子量 |
481.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S,4S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H24FN3O7S/c1-21(22)15(31-18(29)12-6-4-3-5-7-12)16(23-13(17(27)28)9-11-33-2)32-19(21)25-10-8-14(26)24-20(25)30/h3-8,10,13,15-16,19,23H,9,11H2,1-2H3,(H,27,28)(H,24,26,30)/t13-,15-,16-,19-,21-/m0/s1 |
InChIキー |
SZSIHOAQHODEJS-MCMGAVPUSA-N |
異性体SMILES |
C[C@@]1([C@H]([C@H](O[C@@H]1N2C=CC(=O)NC2=O)N[C@@H](CCSC)C(=O)O)OC(=O)C3=CC=CC=C3)F |
正規SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)NC(CCSC)C(=O)O)OC(=O)C3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
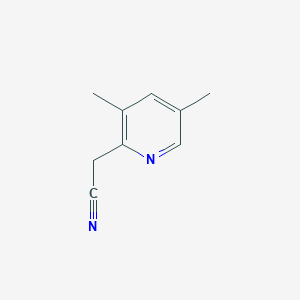
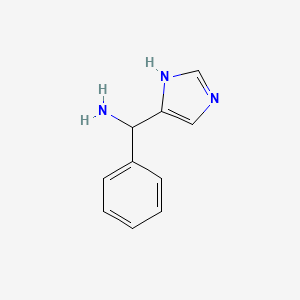
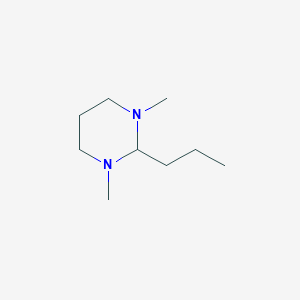
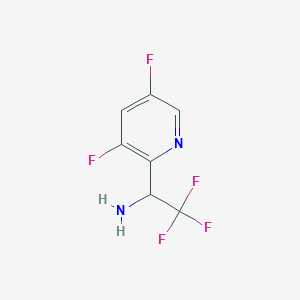
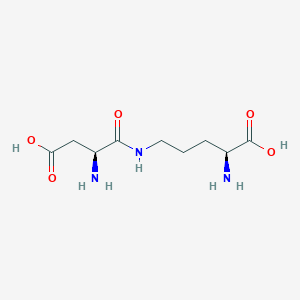
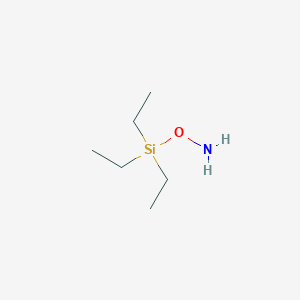
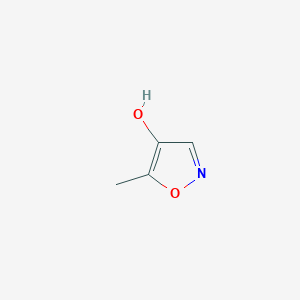
![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
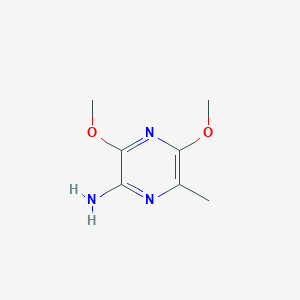
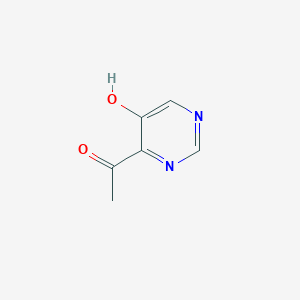
![2,5-Bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13122508.png)
